3-nitro-N-(3-sulfamoylphenyl)benzamide
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Overview
Description
3-nitro-N-(3-sulfamoylphenyl)benzamide is a compound that belongs to the class of sulfonamides and benzamides. These compounds are known for their diverse biological activities and are widely used in the pharmaceutical industry. The compound has a molecular formula of C13H11N3O5S and is characterized by the presence of nitro and sulfamoyl groups attached to a benzamide core.
Preparation Methods
The synthesis of 3-nitro-N-(3-sulfamoylphenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 3-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-nitro-N-(3-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions include amino derivatives, substituted benzamides, and sulfonic acids .
Scientific Research Applications
3-nitro-N-(3-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
3-nitro-N-(3-sulfamoylphenyl)benzamide can be compared with other similar compounds, such as:
N-phenyl-3-sulfamoylbenzamide: This compound also inhibits carbonic anhydrase but has different substituents on the benzamide core.
3-nitro-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with the sulfamoyl group attached at a different position on the benzene ring.
3-nitrobenzamide: Lacks the sulfamoyl group, which significantly alters its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-nitro-N-(3-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCVEJBFWCPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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